5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
The compound “5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione” is a dioxane derivative with a 4-methoxybenzyl group attached. Dioxanes are a class of organic compounds that contain a six-membered ring with two oxygen atoms . The 4-methoxybenzyl group is a common protecting group in organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dioxane ring, possibly through a cyclization reaction, followed by the attachment of the 4-methoxybenzyl group. The 4-methoxybenzyl (PMB) ester is known as an inexpensive “workhorse” protecting group. This ester may be readily introduced in high yield under a number of mild reaction conditions .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the dioxane ring and the 4-methoxybenzyl group. The PMB ester possesses excellent stability under many reaction conditions; therefore, it can be used in a variety of settings .
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Zeng (2014) detailed the synthesis of a compound closely related to 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, describing its crystal structure determined through X-ray crystallographic techniques. This research provides insights into the molecular conformation and crystal packing of such compounds, which are vital for understanding their potential applications (Zeng, 2014).
Reactions with Nucleophilic Reagents
- Tetere et al. (2011) investigated the reactions of methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione with various nucleophilic reagents. The study provided valuable insights into the reactivity of these compounds, potentially aiding in the development of new synthetic routes for diverse structures (Tetere et al., 2011).
Study of Molecular Conformations and Crystal Packing
- Mierina et al. (2015) synthesized and characterized derivatives of Meldrum's acids, including 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. The study highlighted differences in molecular conformations and crystal packing arrangements, emphasizing the importance of different substituents on the chemical and physical properties of these compounds (Mierina et al., 2015).
Molecular Modeling and Crystal Structure Analysis
- The work by Armas et al. (2000) on the synthesis, crystal structure, and molecular modeling of 5-arylidene derivatives of Meldrum's acid, including 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, provides valuable information on the molecular interactions and stability of these compounds. This research aids in the prediction of their behavior in various conditions (Armas et al., 2000).
Antimicrobial and Antioxidant Activities
- A study by Janković et al. (2016) explored the antimicrobial and antioxidant activities of O-alkyl vanillidene derivatives containing Meldrum's acid scaffold. This research is significant in determining the potential biomedical applications of these compounds (Janković et al., 2016).
Generation of Methyleneketene and Its Reactions
- Brown et al. (1976, 1977) conducted studies on the pyrolytic generation of methyleneketene from 1,3-dioxan-4,6-dione derivatives. This research is crucial for understanding the thermal behavior and potential industrial applications of these compounds (Brown et al., 1976), (Brown et al., 1977).
Safety and Hazards
properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-14(2)18-12(15)11(13(16)19-14)8-9-4-6-10(17-3)7-5-9/h4-7,11H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRJFMPDKSMYSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349836 | |
Record name | 5-(4-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61958-46-1 | |
Record name | 5-(4-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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